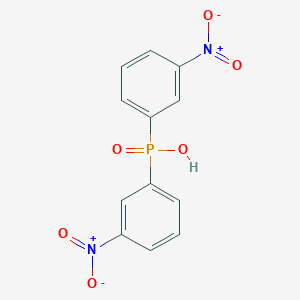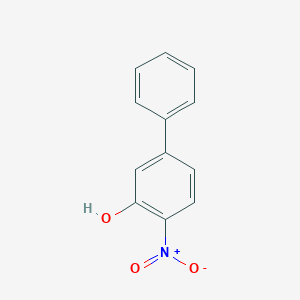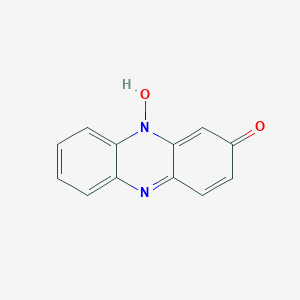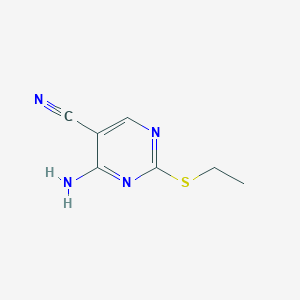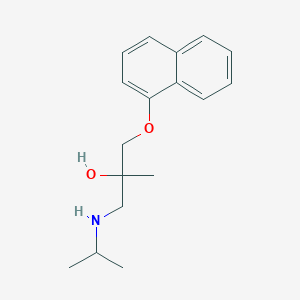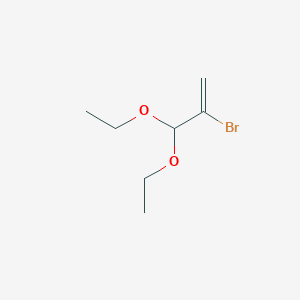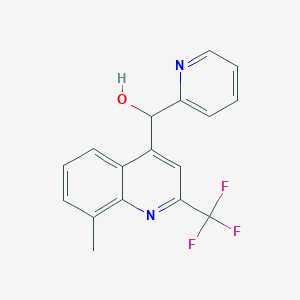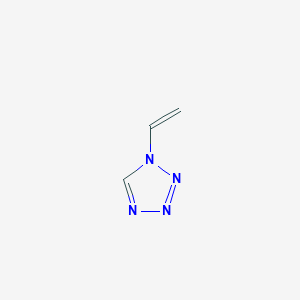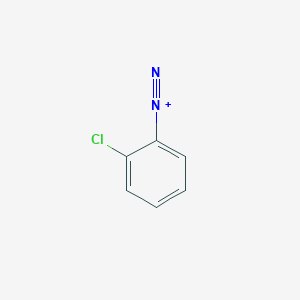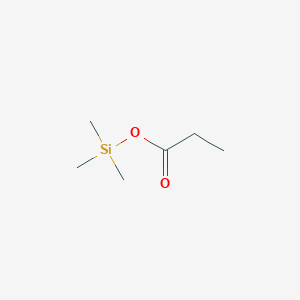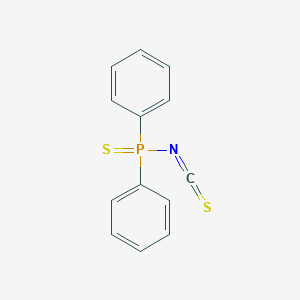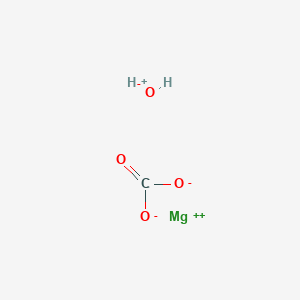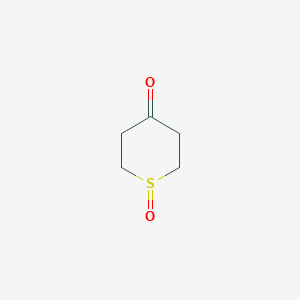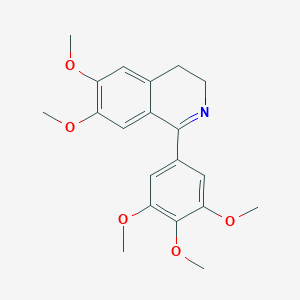
6,7-Dimethoxy-1-(3,4,5-trimethoxyphenyl)-3,4-dihydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethoxy-1-(3,4,5-trimethoxyphenyl)-3,4-dihydroisoquinoline, also known as A-40174 or DMQX, is a chemical compound that belongs to the class of isoquinolines. It was first synthesized in 1992 by researchers at the University of North Carolina at Chapel Hill, and since then, it has been extensively studied for its potential applications in scientific research.
Mechanism Of Action
DMQX acts by binding to the AMPA receptor and blocking the flow of ions through the receptor channel, thereby inhibiting the excitatory signaling mediated by glutamate. This mechanism of action makes DMQX a valuable tool for investigating the role of AMPA receptors in synaptic plasticity and neural network activity.
Biochemical And Physiological Effects
DMQX has been shown to have several biochemical and physiological effects on the brain. In animal studies, DMQX has been found to reduce the severity and frequency of seizures induced by various agents such as kainic acid and pilocarpine. DMQX has also been shown to enhance the cognitive performance of rodents in various learning and memory tasks. These effects are thought to be mediated by the inhibition of AMPA receptor activity in the brain.
Advantages And Limitations For Lab Experiments
DMQX has several advantages as a research tool. It is highly potent and selective for the AMPA receptor subtype, which allows for precise modulation of glutamate signaling in the brain. DMQX is also relatively stable and has a long half-life, which makes it suitable for in vivo studies. However, DMQX has some limitations as well. It has poor solubility in water, which can make it difficult to administer in certain experimental settings. DMQX is also relatively expensive, which can limit its widespread use in research.
Future Directions
DMQX has several potential future directions for research. One area of interest is the development of more potent and selective AMPA receptor antagonists based on the structure of DMQX. These compounds could be used to further elucidate the role of AMPA receptors in synaptic plasticity and neural network activity. Another potential direction is the investigation of the therapeutic potential of DMQX and related compounds for the treatment of neurological disorders such as epilepsy and Alzheimer's disease. Finally, the development of more efficient synthesis methods for DMQX and related compounds could make them more accessible to the scientific community and facilitate their use in research.
Synthesis Methods
The synthesis of DMQX involves a multi-step process that starts with the reaction of 3,4,5-trimethoxybenzaldehyde with nitromethane to form the corresponding nitrostyrene. The nitrostyrene is then reduced to the corresponding amine, which is cyclized with 2,3-dimethoxybenzaldehyde to yield DMQX.
Scientific Research Applications
DMQX has been primarily used as a research tool to study the properties and functions of glutamate receptors in the brain. Glutamate is the most abundant neurotransmitter in the central nervous system and plays a crucial role in various physiological processes such as learning and memory. DMQX is a potent and selective antagonist of the AMPA receptor subtype of glutamate receptors, which has been implicated in several neurological disorders such as epilepsy, stroke, and Alzheimer's disease.
properties
CAS RN |
3161-21-5 |
|---|---|
Product Name |
6,7-Dimethoxy-1-(3,4,5-trimethoxyphenyl)-3,4-dihydroisoquinoline |
Molecular Formula |
C20H23NO5 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
6,7-dimethoxy-1-(3,4,5-trimethoxyphenyl)-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C20H23NO5/c1-22-15-8-12-6-7-21-19(14(12)11-16(15)23-2)13-9-17(24-3)20(26-5)18(10-13)25-4/h8-11H,6-7H2,1-5H3 |
InChI Key |
YZYNOTCNAHOXJY-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NCCC3=CC(=C(C=C32)OC)OC |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NCCC3=CC(=C(C=C32)OC)OC |
Other CAS RN |
3161-21-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B96006.png)
